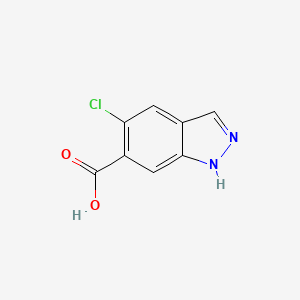

5-クロロ-インダゾール-6-カルボン酸

概要

説明

5-Chloro-indazole-6-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 . This compound is a yellow solid at room temperature . It is an important pharmaceutical intermediate used in the synthesis of active pharmaceutical ingredients .

Synthesis Analysis

The synthesis of indazoles, including 5-Chloro-indazole-6-carboxylic acid, has been a subject of research for many years. Recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of 5-Chloro-indazole-6-carboxylic acid can be represented by the InChI code: 1S/C8H5ClN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) .

Chemical Reactions Analysis

Indazoles, including 5-Chloro-indazole-6-carboxylic acid, can undergo a variety of chemical reactions. For instance, they can participate in 1,3-dipolar cycloaddition reactions with diazo compounds and arynes . They can also undergo decarboxylative C(sp3)-N cross-coupling with diacyl peroxides .

Physical And Chemical Properties Analysis

5-Chloro-indazole-6-carboxylic acid is a yellow solid at room temperature . It has a molecular weight of 196.59 . The InChI code for this compound is 1S/C8H5ClN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) .

作用機序

Target of Action

Indazole derivatives, which include 5-chloro-indazole-6-carboxylic acid, have been found to bind with high affinity to multiple receptors . They have shown clinical and biological applications due to their ability to interact with these targets .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate certain kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These interactions can lead to changes in cellular processes, potentially influencing disease progression .

Biochemical Pathways

Indazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

実験室実験の利点と制限

The advantages of using 5-Chloro-indazole-6-carboxylic acid in laboratory experiments include its low toxicity, its ease of synthesis, and its wide range of biological activities. However, there are also some limitations to using 5-Chloro-indazole-6-carboxylic acid in laboratory experiments. For example, it is a relatively unstable compound and is prone to decomposition. In addition, the mechanism of action of 5-Chloro-indazole-6-carboxylic acid is not yet fully understood, and further research is needed to elucidate its effects.

将来の方向性

The potential applications of 5-Chloro-indazole-6-carboxylic acid are numerous and further research is needed to explore its full potential. Some of the future directions that could be explored include:

1. Investigating the mechanism of action of 5-Chloro-indazole-6-carboxylic acid and its active metabolite 5-chloro-indazole-6-carboxamide.

2. Investigating the potential therapeutic applications of 5-Chloro-indazole-6-carboxylic acid, such as its use in the treatment of cancer and other diseases.

3. Developing new drug delivery and drug targeting strategies using 5-Chloro-indazole-6-carboxylic acid.

4. Investigating the potential toxicological effects of 5-Chloro-indazole-6-carboxylic acid.

5. Investigating the potential applications of 5-Chloro-indazole-6-carboxylic acid in other fields, such as agriculture and food processing.

6. Developing new synthetic methods for the production of 5-Chloro-indazole-6-carboxylic acid.

7. Investigating the potential applications of 5-Chloro-indazole-6-carboxylic acid in the field of nanotechnology.

8. Investigating the potential applications of 5-Chloro-indazole-6-carboxylic acid in the field of biotechnology.

9. Investigating the potential applications of 5-Chloro-indazole-6-carboxylic acid in the field of materials science.

10. Investigating the potential applications of 5-Chloro-indazole-6-carboxylic acid in the field of drug discovery.

科学的研究の応用

医薬品用途

5-クロロ-インダゾール-6-カルボン酸は、インダゾール化合物ファミリーの一部として、その薬効で注目されています。 インダゾール化合物は、降圧剤、抗がん剤、抗うつ剤、抗炎症剤、抗菌剤など、さまざまな医薬品用途で使用されています 。 特に、インダゾールの誘導体は、特定のがん細胞株に対して有効性が示されており、がん治療における潜在的な用途を示唆しています .

農業化学

インダゾール誘導体は、除草活性についても検討されています。 シロイヌナズナの根の生長阻害に関する研究では、インダゾリルフラグメントを含む化合物が強力な除草剤として役立つ可能性があることが示唆されています .

有機合成

インダゾール由来のものも含め、カルボン酸は有機合成において極めて重要です。 これらは、小分子、高分子、合成または天然のポリマーの取得、ならびにカーボンナノチューブやグラフェンなどのナノ粒子やナノ構造の表面の改質に使用されます .

がん治療

インダゾール含有化合物の最近の進歩により、チロシンキナーゼ線維芽細胞増殖因子受容体(FGFR)阻害剤として評価された新規誘導体の開発につながっています。 これらは、がん細胞の増殖を阻害する強力な効果があるため、がん治療において重要です .

化学合成

インダゾール系カルボン酸は、化学合成において、さまざまな側鎖長のエステルや酸を生成するために使用されます。 これらの化合物は、分光学的および構造的に完全に特性評価されており、化学合成および設計における重要性を示しています .

Safety and Hazards

The safety data sheet for a similar compound, 1H-Indazole-6-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid inhalation of dust, to wear protective clothing, and to use only in a well-ventilated area .

特性

IUPAC Name |

5-chloro-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUOLEBNKYODBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

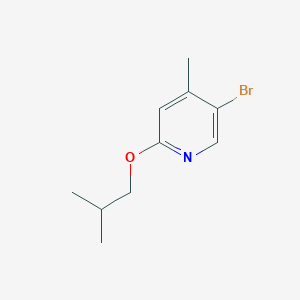

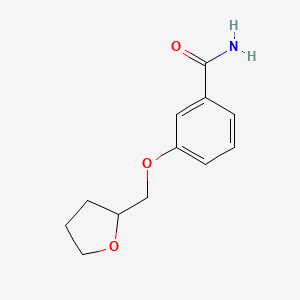

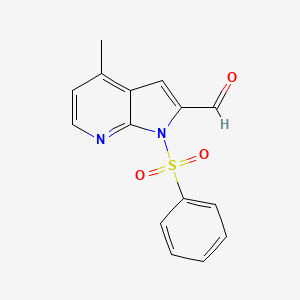

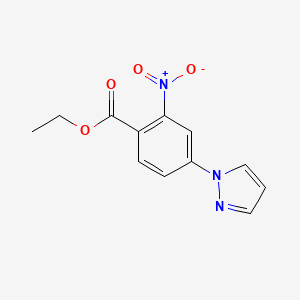

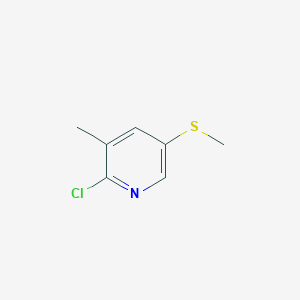

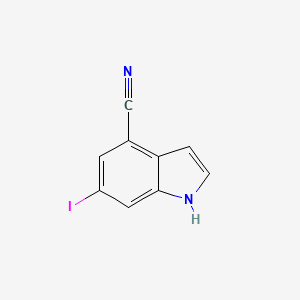

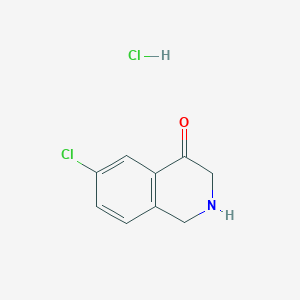

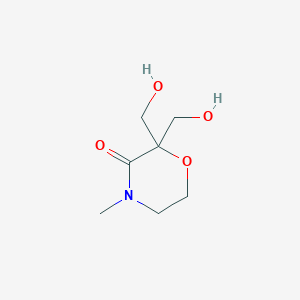

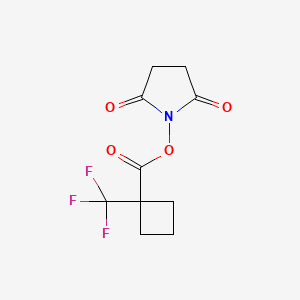

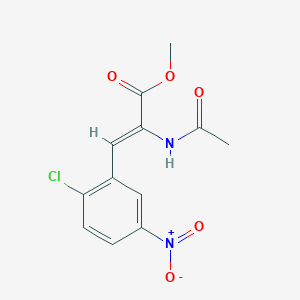

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine](/img/structure/B1470982.png)

![[1-(Methoxymethyl)cyclobutyl]methanamine](/img/structure/B1470991.png)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1471000.png)

![3-(2-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1471002.png)